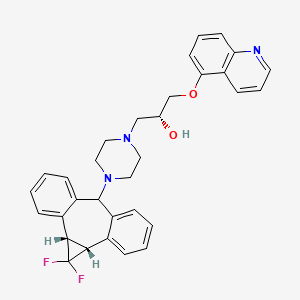

Zosuquidar

Descripción general

Descripción

Zosuquidar is an experimental antineoplastic drug known for its ability to inhibit P-glycoproteins. These proteins are transmembrane proteins that pump foreign substances out of cells in an ATP-dependent manner. By inhibiting P-glycoproteins, this compound can restore sensitivity to chemotherapeutic agents in cancer cells that overexpress these proteins, making it a potential treatment for multidrug-resistant cancers .

Aplicaciones Científicas De Investigación

Zosuquidar has several scientific research applications:

Chemistry: It is used to study the inhibition of P-glycoproteins and the mechanisms of multidrug resistance.

Mecanismo De Acción

Target of Action

Zosuquidar primarily targets P-glycoproteins (P-gp) . P-glycoproteins are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . They play a crucial role in determining the response against medications, including cancer therapeutics .

Mode of Action

This compound acts by inhibiting P-glycoproteins . This inhibition prevents P-glycoproteins from pumping out therapeutic molecules before they can reach their target, effectively making the cancer multi-drug resistant . This compound inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .

Biochemical Pathways

This compound affects the biochemical pathways involving intracellular calcium . Intracellular calcium, as a second messenger, is involved in multilevel cellular regulatory pathways and plays a role in switching between survival and initiation of cell death in neoplastic cells . The development of multidrug resistance (MDR) in neoplastic cells is associated with the ability of cells to escape programmed cell death, in which dysregulation of intracellular calcium may play an important role .

Pharmacokinetics

The pharmacokinetics of this compound reveal that in the presence of this compound at doses that exceeded 500 mg, there was a modest decrease in clearance (17–22%) and modest increase in the area under the curve (15–25%) of doxorubicin . This change was associated with an enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Result of Action

The inhibition of P-glycoproteins by this compound results in the cancer cells losing their medicine tolerance, thereby making antineoplastic drugs effective . It also plays a role in the regulation of intracellular calcium levels, which is crucial for various cellular processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound elicited a high level of nonspecific adsorption to various labware, which significantly affected the outcomes of in vitro studies . Moreover, the presence of other drugs with P-glycoprotein inhibition activities can also influence the action of this compound .

Análisis Bioquímico

Biochemical Properties

Zosuquidar’s primary biochemical role involves the inhibition of P-glycoproteins . These proteins are crucial in the efflux of therapeutic molecules from cancer cells, contributing to multi-drug resistance . By inhibiting P-glycoproteins, this compound can restore sensitivity to chemotherapeutic agents .

Cellular Effects

This compound has been shown to restore drug sensitivity in all P-glycoprotein-expressing leukemia cell lines tested . It enhances the cytotoxicity of anthracyclines (daunorubicin, idarubicin, mitoxantrone) and gemtuzumab ozogamicin (Mylotarg) in primary AML blasts with active P-gp .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of P-glycoproteins . These proteins pump foreign substances out of cells in an ATP-dependent fashion . When cancers overexpress P-glycoproteins, they can pump out therapeutic molecules before they reach their target, effectively making the cancer multi-drug resistant . This compound inhibits P-glycoproteins, inhibiting the efflux pump and restoring sensitivity to chemotherapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a modest decrease in clearance (17–22%) and a modest increase in the area under the curve (15–25%) of doxorubicin when doses exceeded 500 mg . This change was associated with enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Metabolic Pathways

It is known that this compound inhibits P-glycoproteins, which play a crucial role in the efflux of foreign substances from cells .

Transport and Distribution

This compound’s primary mechanism of action involves the inhibition of P-glycoproteins . These proteins are trans-membrane proteins that pump foreign substances out of cells . Therefore, this compound’s distribution within cells and tissues is likely closely tied to the distribution of P-glycoproteins.

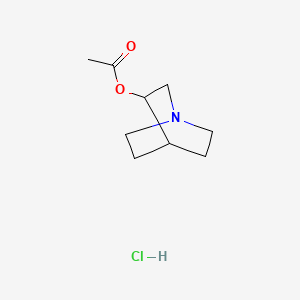

Métodos De Preparación

The synthesis of zosuquidar involves several key steps:

Cyclopropanation: Dibenzosuberone is treated with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to form 10,11-difluoromethanodibenzosuberone.

Reduction: The ketone is reduced with borohydride to produce a derivative where the fused cyclopropyl and alcohol are on the same side of the seven-membered ring.

Halogenation: This derivative is halogenated with 48% hydrobromic acid to position both groups anti.

Displacement: The bromide is displaced with pyrazine to form the quat.

Reduction: Sodium borohydride reduces the aromaticity in the sidechain, giving the corresponding piperazine.

Epoxidation: The reaction of 5-hydroxyquinoline with ®-glycidyl nosylate affords ®-1-(5-quinolinyloxy)-2,3-epoxypropane.

Análisis De Reacciones Químicas

Zosuquidar undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Sodium borohydride is commonly used to reduce this compound derivatives during synthesis.

Substitution: Halogenation and subsequent displacement reactions are crucial in the synthesis of this compound

Common reagents used in these reactions include lithium chlorodifluoroacetate, borohydride, hydrobromic acid, and pyrazine. Major products formed include various intermediates leading to the final this compound compound.

Comparación Con Compuestos Similares

Zosuquidar is similar to other P-glycoprotein inhibitors such as tariquidar and laniquidar. this compound is unique in its specific molecular structure and its ability to inhibit P-glycoproteins without significantly affecting the pharmacokinetics of co-administered chemotherapeutic agents .

Similar Compounds

Tariquidar: Another P-glycoprotein inhibitor used in research to overcome multidrug resistance.

Laniquidar: Similar in function to this compound, used in studies related to P-glycoprotein inhibition

This compound’s unique structure and specific inhibition mechanism make it a valuable compound in the fight against multidrug-resistant cancers.

Propiedades

| P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective. | |

Número CAS |

167354-41-8 |

Fórmula molecular |

C32H31F2N3O2 |

Peso molecular |

527.6 g/mol |

Nombre IUPAC |

(2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol |

InChI |

InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1 |

Clave InChI |

IHOVFYSQUDPMCN-AUAXPYEWSA-N |

SMILES isomérico |

C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47 |

SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 |

SMILES canónico |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 |

Apariencia |

Solid powder |

| 167354-41-8 | |

Pictogramas |

Irritant |

Pureza |

>98% |

Sinónimos |

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

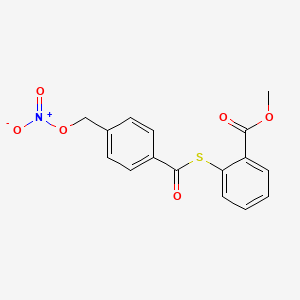

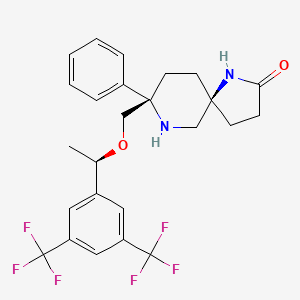

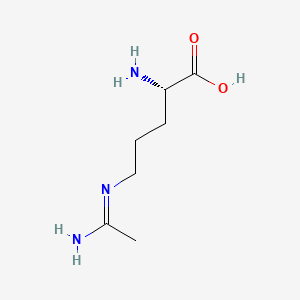

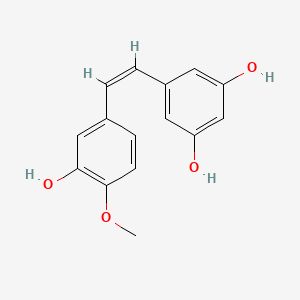

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)